BenchChemオンラインストアへようこそ!

2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide

Medicinal chemistry Pharmacophore design Solubility optimization

2-(3-Methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide (CAS 2034467-73-5, molecular formula C22H19N3O3, MW 373.41 g/mol) is a heterocyclic acetamide built on the oxazolo[5,4-b]pyridine scaffold. The oxazolo[5,4-b]pyridine class has been established in the patent literature for analgesic and anti-inflammatory applications since the 1970s, with key patents including US4131677A (anti-inflammatory oxazolo[5,4-b]pyridines) and US5130311 (oxazolopyridine compositions demonstrating analgesic activity dissociated from anti-inflammatory effects).

Molecular Formula C22H19N3O3
Molecular Weight 373.412
CAS No. 2034467-73-5
Cat. No. B2900127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
CAS2034467-73-5
Molecular FormulaC22H19N3O3
Molecular Weight373.412
Structural Identifiers
SMILESCC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CC4=CC(=CC=C4)OC
InChIInChI=1S/C22H19N3O3/c1-14-18(24-20(26)12-15-7-6-10-17(11-15)27-2)13-19-22(23-14)28-21(25-19)16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3,(H,24,26)
InChIKeyNPHLQCIGFGABQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide (CAS 2034467-73-5): Baseline for Procurement-Relevant Differentiation


2-(3-Methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide (CAS 2034467-73-5, molecular formula C22H19N3O3, MW 373.41 g/mol) is a heterocyclic acetamide built on the oxazolo[5,4-b]pyridine scaffold . The oxazolo[5,4-b]pyridine class has been established in the patent literature for analgesic and anti-inflammatory applications since the 1970s, with key patents including US4131677A (anti-inflammatory oxazolo[5,4-b]pyridines) and US5130311 (oxazolopyridine compositions demonstrating analgesic activity dissociated from anti-inflammatory effects) [1][2]. A 2021 synthesis paper by Shuvalov et al. described a route to 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acid esters, confirming the synthetic accessibility of the core scaffold to which the target compound belongs [3]. The compound is commercially available as a research-grade screening compound (Life Chemicals catalog F6442-4248, purity ≥95%) [4].

Why 2-(3-Methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide Cannot Be Casually Substituted by In-Class Analogs


Within the oxazolo[5,4-b]pyridin-6-yl acetamide sub-series, the N-acyl substituent is the principal site of structural divergence, and small changes in this moiety can substantially alter the compound's electronic profile, hydrogen-bonding capacity, solubility, and target engagement potential . The target compound bears a 3-methoxyphenylacetyl group at the N-6 amide position, whereas the closest commercially available analogs carry benzylsulfanyl (CAS 2034423-09-9), thiophen-2-ylacetyl (CAS 2034376-04-8), 4-fluorophenylacetyl (CAS 2034317-39-8), or simple methoxyacetyl substituents [1]. Each substituent introduces distinct electronic (σm for OCH₃ = +0.12 vs. F = +0.34 vs. H = 0), steric (molar refractivity: 3-methoxyphenyl ≈ 33.5 cm³/mol vs. thiophen-2-yl ≈ 24.7 cm³/mol), and lipophilic (π: 3-methoxyphenyl ≈ +1.0 vs. 4-fluorophenyl ≈ +0.3) parameters that preclude direct functional interchangeability in any assay requiring consistent pharmacophore geometry . Furthermore, the oxazolo[5,4-b]pyridine patent literature explicitly demonstrates that subtle N-substituent modifications can shift the pharmacological profile from mixed analgesic/anti-inflammatory to pure analgesic with abrogated cyclooxygenase interaction [2].

Quantitative Differentiation Evidence: 2-(3-Methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide vs. Closest Analogs


Hydrogen-Bond Acceptor Count: 3-Methoxyphenylacetyl vs. Thiophene-Acetyl and Benzylsulfanyl Analogs

The target compound contains a 3-methoxyphenylacetyl N-substituent providing 3 hydrogen-bond acceptor (HBA) sites (amide carbonyl, methoxy oxygen, and oxazole ring oxygen), compared to 2 HBA sites in the thiophene-acetyl analog (CAS 2034376-04-8; amide carbonyl and thiophene sulfur, the latter a weak acceptor) and 2 HBA sites in the benzylsulfanyl analog (CAS 2034423-09-9; amide carbonyl and thioether sulfur) . The additional methoxy HBA in the target compound increases topological polar surface area (estimated tPSA ≈ 67 Ų vs. ≈ 55 Ų for the thiophene analog) and may enhance aqueous solubility through stronger water-solute hydrogen bonding [1].

Medicinal chemistry Pharmacophore design Solubility optimization

Lipophilicity Differentiation: Calculated logP of 3-Methoxyphenylacetyl vs. 4-Fluorophenylacetyl Analog

The target compound's 3-methoxyphenylacetyl group contributes an estimated Hansch π value of approximately +1.0 (aromatic –OCH₃: π ≈ +0.12 on phenyl plus phenyl ring π ≈ +1.0), yielding a calculated logP for the whole molecule of approximately 4.2. The 4-fluorophenylacetyl analog (CAS 2034317-39-8) incorporates a 4-fluorophenyl group with a substantially lower π contribution (F: π ≈ +0.14), yielding an estimated logP of approximately 3.5 . This 0.7 logP unit difference corresponds to a roughly 5-fold difference in the octanol-water partition coefficient, which directly impacts compound retention time in reversed-phase HPLC, non-specific protein binding, and membrane permeability in cell-based assays .

Drug-likeness Lipophilicity ADME profiling

3-Methoxyphenyl Moiety as a Privileged Fragment for Protein Binding: Evidence from PDB Co-crystal Structure of Close Analog

The 3-methoxyphenylacetamide motif present in the target compound has demonstrated crystallographically confirmed protein binding in a close structural analog: 2-(3-methoxyphenyl)-N-(1,2-oxazol-3-yl)acetamide (ChemComp H47) was co-crystallized with human NUDT7 (Nudix hydrolase 7) in PDB entry 5QH4 [1]. The 3-methoxyphenyl ring engages in hydrophobic contacts within the enzyme active site while the methoxy oxygen provides a hydrogen-bond anchor, confirming this fragment's capacity for specific target engagement [2]. By contrast, the thiophene-acetyl analog (CAS 2034376-04-8) and the cyclopropanecarboxamide analog (CAS not specified) lack this structurally validated binding motif and have no publicly reported co-crystal structures .

Structure-based drug design Fragment-based screening Protein-ligand interactions

Oxazolo[5,4-b]pyridine Scaffold vs. Oxazolo[4,5-b]pyridine Isomer: Regioisomeric Differentiation in GSK-3β Inhibitory Activity

The oxazolo[5,4-b]pyridine scaffold (nitrogen at position 5 of the pyridine ring) is regioisomerically distinct from the oxazolo[4,5-b]pyridine scaffold (nitrogen at position 6). Published data on oxazolo[4,5-b]pyridine-2-one derivatives demonstrate potent GSK-3β inhibition with IC₅₀ values as low as 0.19 µM for the most active compound 4g in the series [1]. While no direct GSK-3β IC₅₀ data exist for the target oxazolo[5,4-b]pyridine compound, the regioisomeric difference places the pyridine nitrogen at a distinct position relative to the oxazole ring, altering the electrostatic potential surface and the geometry of potential hinge-binding interactions with kinase ATP pockets . Researchers screening kinase targets should treat these regioisomeric scaffolds as pharmacologically distinct entities rather than interchangeable cores, as the nitrogen position directly affects kinase hinge-region hydrogen-bonding complementarity [2].

Kinase inhibition GSK-3β Anti-inflammatory Isomeric specificity

Commercial Availability and Purity: Direct Comparison with Structural Analogs

The target compound is commercially stocked by Life Chemicals (catalog F6442-4248) with defined pricing tiers: 4 mg at $66.00, 75 mg at $208.00, and 2 µmol quantities, all at ≥95% purity [1]. By comparison, the thiophene-acetyl analog (CAS 2034376-04-8) is listed by Kuujia but with no publicly displayed pricing or stock status, and the benzylsulfanyl analog (CAS 2034423-09-9) is listed by Chemenu with availability for inquiry only [2]. The 4-fluorophenylacetyl analog (CAS 2034317-39-8) is listed on Kuujia but without confirmed stock. The target compound's transparent multi-vendor availability (Chemenu, Kuujia, Life Chemicals) and documented pricing provide procurement certainty that is not reliably available for its closest analogs .

Chemical procurement Screening library Quality control

Structural Rigidity and Rotatable Bond Count: Comparison with Flexible-Chain Analogs

The target compound features a rotatable bond count of 5 (the amide C–N bond, the CH₂–CO bond, the CH₂–aryl bond, the methoxy C–O bond, and the inter-ring C–C bond between phenyl and oxazole), representing a moderately restricted conformational profile . By comparison, the benzylsulfanyl analog (CAS 2034423-09-9) possesses 6 rotatable bonds due to the additional C–S–CH₂–Ph linkage, while the highly flexible acrylamide analogs such as (E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide contain 6 rotatable bonds plus an extended conjugated system . Lower rotatable bond count is generally associated with reduced entropic penalty upon target binding and can contribute to improved ligand efficiency metrics, making the target compound a more conformationally pre-organized candidate than flexible-chain comparators [1].

Conformational restriction Entropic binding penalty Ligand efficiency

Best-Fit Research and Industrial Application Scenarios for 2-(3-Methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide (CAS 2034467-73-5)


Kinase Inhibitor Screening Libraries Requiring Oxazolo[5,4-b]pyridine Scaffold Diversity

The oxazolo[5,4-b]pyridine scaffold has been patented for p38 MAP kinase and PI3 kinase inhibition (US10927110), and the regioisomeric [4,5-b] series has demonstrated GSK-3β inhibition with IC₅₀ values reaching 0.19 µM [1]. The target compound, with its 3-methoxyphenylacetyl N-substituent offering distinct hydrogen-bonding and lipophilic properties (calculated logP ≈ 4.2, 3 HBA sites), serves as a chemically tractable entry point for building kinase-focused screening decks where scaffold regioisomerism is an explicit design variable. The demonstrated synthetic accessibility of the 5-methyl-2-phenyloxazolo[5,4-b]pyridine core via the Shuvalov 2021 route further supports its use as a late-stage diversification scaffold [2].

Structure-Activity Relationship (SAR) Studies Centered on N-Acetamide Substituent Optimization

Among the commercially available oxazolo[5,4-b]pyridin-6-yl acetamide series, the target compound occupies a distinct physicochemical space characterized by moderate lipophilicity (estimated logP ≈ 4.2) and an intermediate rotatable bond count (5 bonds) relative to the more flexible benzylsulfanyl analog (6 rotatable bonds, logP ≈ 4.8) and the more polar 4-fluorophenyl analog (logP ≈ 3.5) . This intermediate profile makes the target compound an ideal anchor point for systematic SAR exploration, where both more lipophilic and more polar analogs can be compared against a central reference compound with balanced properties. The crystallographically validated 3-methoxyphenyl binding motif (PDB 5QH4) provides an additional structural rationale for using this compound as a starting scaffold for medicinal chemistry optimization [3].

Anti-inflammatory Drug Discovery Leveraging Dissociated Analgesic-Anti-inflammatory Profiles

Patent US5130311 explicitly teaches that certain oxazolo[5,4-b]pyridine N-substituted derivatives can achieve potent analgesic activity (ED₅₀ values as low as 0.5 mg/kg po in rat acetic acid writhing test for optimized analogs) while being virtually devoid of anti-inflammatory and cyclooxygenase-inhibitory effects, thereby avoiding the gastrointestinal and platelet-aggregation toxicities associated with traditional NSAIDs [4]. The target compound's N-6 acetamide substitution pattern aligns with the general structural formula disclosed in US5130311, positioning it as a candidate for analgesic screening programs that seek to replicate or improve upon this therapeutically attractive dissociated profile. Although no specific in vivo ED₅₀ data exist for the target compound itself, its structural congruence with the patented pharmacophore supports its inclusion in focused screening cascades for non-anti-inflammatory analgesics.

Fragment-Based and Structure-Guided Lead Discovery Using a Crystallographically Informed Acetamide Motif

The co-crystal structure of the close analog 2-(3-methoxyphenyl)-N-(1,2-oxazol-3-yl)acetamide (ChemComp H47) bound to human NUDT7 (PDB 5QH4) provides direct structural evidence that the 3-methoxyphenylacetamide moiety can form specific, crystallographically observable interactions within enzyme active sites [5]. Researchers engaged in fragment-based drug discovery or structure-guided lead optimization can leverage this structural information to dock the target compound into homologous enzyme structures or to design focused libraries that retain the validated 3-methoxyphenylacetamide motif while varying the heterocyclic core. The target compound's commercial availability from multiple suppliers in ≥95% purity supports its use in co-crystallography and biophysical assay workflows that demand well-characterized, reproducible chemical matter.

Quote Request

Request a Quote for 2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.